1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine
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Overview
Description
N,N-Dimethyl-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine , is a chemical compound with the following properties:
CAS Number: 1189496-82-9
Molecular Weight: 305.17 g/mol
Physical Form: Solid powder
Preparation Methods
Synthetic Routes: The synthetic routes for this compound involve the introduction of the trifluoromethyl group onto the phenyl ring. While specific methods may vary, one common approach is the reaction of an appropriate amine with a trifluoromethylating agent.
Reaction Conditions:Reagents: Trifluoromethylating agents (e.g., trifluoromethyl iodide, trifluoromethyl bromide)
Solvent: Appropriate organic solvent (e.g., dichloromethane, acetonitrile)
Temperature: Reaction typically carried out at room temperature or under reflux
Catalyst: Base (e.g., potassium carbonate, sodium hydride)
Industrial Production: Industrial-scale production methods may involve continuous flow processes or batch reactions. detailed information on large-scale production is proprietary and not widely available.
Chemical Reactions Analysis
1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine can undergo various chemical reactions:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Reduction Reactions: Reduction of the trifluoromethyl group may yield different derivatives.
Oxidation Reactions: Oxidation of the amino groups can lead to various products.
Common reagents and conditions depend on the specific reaction type and desired products.
Scientific Research Applications
This compound finds applications in:
Medicine: It may serve as a building block for drug development due to its unique structure.
Chemical Synthesis: Researchers use it as a versatile intermediate in organic synthesis.
Biological Studies: It could be employed in studies related to receptors or enzyme inhibition.
Mechanism of Action
The exact mechanism of action remains an active area of research. its molecular targets and pathways likely involve interactions with biological macromolecules (e.g., proteins, enzymes).
Comparison with Similar Compounds
and (1S)-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine . These compounds share structural similarities but may have distinct properties and applications.
Remember that further research and experimentation are essential to fully understand the compound’s potential and applications
Biological Activity
1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine, a compound characterized by its unique trifluoromethyl substitution and diamine structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following structural formula:
It features a trifluoromethyl group attached to a phenyl ring, contributing to its lipophilicity and potential interactions with biological targets.
The biological activity of this compound is influenced by its ability to interact with various enzymes and receptors. The trifluoromethyl group enhances binding affinity due to increased lipophilicity, allowing for better membrane permeability and interaction with hydrophobic sites on proteins.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can lead to therapeutic effects in various diseases.
- Receptor Modulation : Its structural features allow it to modulate receptor activity, influencing cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have demonstrated cytotoxic effects against cancer cell lines, with IC50 values indicating significant potency.
- Antimicrobial Effects : The compound has shown activity against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Properties : Investigations suggest that it may reduce inflammation through modulation of pro-inflammatory cytokines.
Table 1: Biological Activity Summary
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | IC50 = 28.7 μM against HepG2 cells | |
Antimicrobial | Active against multiple bacterial strains | |
Anti-inflammatory | Reduced cytokine levels in vitro |
Table 2: Comparative Analysis of Related Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
(1S)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine | C9H10F3N2 | Enhanced lipophilicity; potential enzyme target |
N1-(4-Nitro-2-trifluoromethyl-phenyl)-ethane-1,2-diamine | C9H10F3N3O2 | Nitro group enhances reactivity |
Case Studies
Several studies have investigated the biological activity of this compound:
- Cytotoxicity Study : A study evaluated the cytotoxic effects on HepG2 hepatocellular carcinoma cells. The compound exhibited an IC50 value significantly lower than that of cisplatin, suggesting a promising anticancer profile.
- Antimicrobial Evaluation : Research focused on the antimicrobial properties revealed effectiveness against various microbial strains. The presence of the trifluoromethyl group was crucial for enhancing activity.
- In Vivo Studies : Preliminary in vivo studies indicated anti-inflammatory effects in animal models, with reduced swelling and cytokine levels observed after treatment.
Properties
Molecular Formula |
C9H11F3N2 |
---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H11F3N2/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4,8H,5,13-14H2 |
InChI Key |
PUJYRAIIWDESCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CN)N)C(F)(F)F |
Origin of Product |
United States |
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